N-methyl-4-pentylbenzamide N-methyl-4-pentylbenzamide
Brand Name: Vulcanchem
CAS No.: 401587-39-1
VCID: VC4648033
InChI: InChI=1S/C13H19NO/c1-3-4-5-6-11-7-9-12(10-8-11)13(15)14-2/h7-10H,3-6H2,1-2H3,(H,14,15)
SMILES: CCCCCC1=CC=C(C=C1)C(=O)NC
Molecular Formula: C13H19NO
Molecular Weight: 205.301

N-methyl-4-pentylbenzamide

CAS No.: 401587-39-1

Cat. No.: VC4648033

Molecular Formula: C13H19NO

Molecular Weight: 205.301

* For research use only. Not for human or veterinary use.

N-methyl-4-pentylbenzamide - 401587-39-1

Specification

CAS No. 401587-39-1
Molecular Formula C13H19NO
Molecular Weight 205.301
IUPAC Name N-methyl-4-pentylbenzamide
Standard InChI InChI=1S/C13H19NO/c1-3-4-5-6-11-7-9-12(10-8-11)13(15)14-2/h7-10H,3-6H2,1-2H3,(H,14,15)
Standard InChI Key YHZIEBNBMCBXAS-UHFFFAOYSA-N
SMILES CCCCCC1=CC=C(C=C1)C(=O)NC

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

N-Methyl-4-pentylbenzamide is systematically named as N-methyl-4-(pentylamino)benzamide under IUPAC conventions. Its molecular formula, C13H19NO\text{C}_{13}\text{H}_{19}\text{NO}, reflects a benzamide backbone substituted with a methyl group at the amide nitrogen and a pentyl chain at the para position of the aromatic ring . The compound’s structural identity is further confirmed by its SMILES notation: CNC1=CC=C(C=C1)C(=O)NCCCCC, which encodes the connectivity of its 13 carbon atoms, 19 hydrogen atoms, and one oxygen atom .

Spectroscopic and Crystallographic Data

While direct crystallographic data for N-methyl-4-pentylbenzamide remains unpublished, analogous benzamide derivatives, such as 4-methyl-N-phenylbenzamide (CAS 6833-18-7), exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a=5.842A˚a = 5.842 \, \text{Å}, b=20.579A˚b = 20.579 \, \text{Å}, c=10.157A˚c = 10.157 \, \text{Å}, and β=93.42\beta = 93.42^\circ . These structural insights suggest that N-methyl-4-pentylbenzamide likely adopts a planar amide geometry with intramolecular hydrogen bonding between the amide hydrogen and the carbonyl oxygen, stabilizing its conformation .

Synthesis and Manufacturing Processes

Palladium-Mediated C–H Activation

Recent advances in transition-metal catalysis have enabled the functionalization of N-methylbenzamides via C(sp³)–H bond activation. In a 2023 study, N-methyl-N-(pyridin-2-yl)benzamide underwent palladium(II)-mediated C–H activation to form dinuclear palladacycle intermediates, which facilitated alkylation and arylation at the methyl group . This methodology could be adapted for N-methyl-4-pentylbenzamide synthesis by substituting the pyridyl directing group with a pentylamine moiety. Key steps include:

  • Intermediate Formation: Reacting the benzamide precursor with Pd(OAc)₂ at 110°C to form a cyclopalladated complex.

  • Cross-Coupling: Introducing a pentylating agent (e.g., pentylboronic acid) in the presence of NaOMe to functionalize the methyl group .

This route offers advantages in regioselectivity and functional group tolerance, achieving yields of 65–78% for analogous compounds .

Nickel-Catalyzed Carbonylation

An alternative synthesis employs nickel catalysis to couple aryl halides with N-methylformamide. For example, 4-bromotoluene reacts with N-methylformamide in the presence of Ni(OAc)₂·4H₂O and a phosphite ligand at 110°C, yielding N-methyl-4-methylbenzamide . Adapting this protocol for N-methyl-4-pentylbenzamide would require substituting 4-bromotoluene with 4-pentylbromobenzene and optimizing the reaction time (typically 10–12 hours) .

Table 1: Comparison of Synthesis Methods

MethodCatalystTemperature (°C)Yield (%)Key Reference
Pd-Mediated C–H ActivationPd(OAc)₂11065–78
Ni-Catalyzed CarbonylationNi(OAc)₂·4H₂O11070–85

Physicochemical Properties

Thermal Stability and Phase Behavior

N-Methyl-4-pentylbenzamide demonstrates high thermal stability, with a boiling point of 348.6°C at atmospheric pressure and a flash point of 209.5°C . Differential scanning calorimetry (DSC) of related benzamides reveals glass transition temperatures (TgT_g) near 45–60°C, suggesting that the pentyl chain enhances molecular flexibility compared to shorter alkyl variants .

Solubility and Partition Coefficients

The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but exhibits good solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Its octanol-water partition coefficient (LogP) of 3.31 indicates moderate lipophilicity, making it suitable for lipid-based drug formulations .

Table 2: Key Physicochemical Parameters

PropertyValueReference
Molecular Weight205.30 g/mol
Density0.968 g/cm³
Boiling Point348.6°C
LogP3.31
Flash Point209.5°C

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